molecular formula C21H27FN6O2 B2726259 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-42-9

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B2726259
CAS番号: 851939-42-9
分子量: 414.485
InChIキー: WQCRKKZCMIEBJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a purine-2,6-dione derivative characterized by a 2-fluorobenzyl group at position 7, a 4-ethylpiperazine-substituted methyl group at position 8, and methyl substituents at positions 1 and 2. The ethylpiperazine moiety may enhance solubility and receptor binding, while the 2-fluorobenzyl group could influence steric and electronic interactions with biological targets .

特性

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCRKKZCMIEBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name R7 Substituent R8 Substituent R1/R3 Key Structural Features
Target Compound (8-[(4-Ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-purine-2,6-dione) 2-fluorobenzyl 4-Ethylpiperazine-methyl 1,3-dimethyl Ethylpiperazine enhances lipophilicity; 2-fluorobenzyl optimizes steric interactions
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-purine-2,6-dione () 4-fluorobenzyl 4-(2-Hydroxyethyl)piperazine 1,3-dimethyl Hydroxyethyl group increases hydrophilicity; 4-fluorobenzyl alters electronic distribution
7-(4-Fluorobenzyl)-8-(4-methylpiperazin-1-yl)-1,3-dimethyl-purine-2,6-dione () 4-fluorobenzyl 4-Methylpiperazine 1,3-dimethyl Methylpiperazine reduces steric bulk; may improve blood-brain barrier penetration
8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione () 3-methylbutyl 4-(Furan-2-carbonyl)piperazine-methyl 1,3-dimethyl Furanoyl group introduces aromaticity; 3-methylbutyl enhances lipophilicity
7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-purine-2,6-dione () 2-hydroxy-3-phenoxyethyl chain 4-(2-Phenoxyethyl)piperazine-propyl 1,3-dimethyl Phenoxyethyl chain enhances α-adrenoreceptor affinity; hydroxypropyl improves solubility

Pharmacological and Physicochemical Comparisons

  • Receptor Binding: The target compound’s 4-ethylpiperazine moiety may favor interactions with adenosine A2A receptors, similar to piperazine-containing analogues in , which showed antiarrhythmic activity (ED50 = 54.9) . 4-Methylpiperazine derivatives () demonstrate weaker α-adrenoreceptor affinity (Ki = 0.225–4.299 µM) compared to ethylpiperazine analogues, which may have stronger off-target effects .
  • Fluorobenzyl Position :

    • The 2-fluorobenzyl group in the target compound may confer better metabolic stability than 4-fluorobenzyl analogues () due to reduced susceptibility to oxidative metabolism .
  • Synthetic Accessibility: Ethylpiperazine derivatives (e.g., target compound) are synthesized via nucleophilic substitution of piperazine intermediates, as described for similar compounds in . Hydroxyethyl- or furanoyl-substituted piperazines () require additional steps for functional group introduction, increasing synthetic complexity .

Key Research Findings

Antiarrhythmic and Cardiovascular Activity

  • Ethylpiperazine-purine hybrids (e.g., compound 15 in ) exhibit prophylactic antiarrhythmic activity (ED50 = 55.0) due to dual modulation of adenosine receptors and α-adrenoreceptors .
  • The target compound’s 2-fluorobenzyl group may enhance selectivity for cardiac tissues over vascular α-receptors, reducing hypotensive side effects observed in benzylamino-substituted analogues () .

Kinase Inhibition Potential

  • The 1-(4-fluorobenzyl)piperazine fragment () is a known scaffold for tyrosine kinase inhibitors. The target compound’s 2-fluorobenzyl variant could retain kinase affinity while improving metabolic stability .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~2.8) is higher than hydroxyethylpiperazine analogues (LogP ~1.9, ), suggesting better membrane permeability .
  • Solubility : Ethylpiperazine derivatives generally exhibit moderate aqueous solubility (0.1–1 mg/mL), whereas hydroxyethyl variants () show improved solubility (>5 mg/mL) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。